molecular formula C15H17N3O2 B6441351 N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine CAS No. 2549008-07-1

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6441351
CAS No.: 2549008-07-1
M. Wt: 271.31 g/mol
InChI Key: GCBUOFPFODKRNM-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a cyclopropylamine group at position 2 and a 2,4-dimethoxyphenyl substituent at position 5. Pyrimidines are pivotal in medicinal chemistry due to their versatility in drug design, particularly in targeting enzymes and receptors. This compound’s structural uniqueness lies in its combination of a small, rigid cyclopropyl group and electron-rich dimethoxy aromatic substituents, which may influence its physicochemical and biological properties. Below, we compare this compound with structurally analogous pyrimidine derivatives to highlight key distinctions in substituent effects, activity, and synthesis.

Properties

IUPAC Name

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-19-12-5-6-13(14(7-12)20-2)10-8-16-15(17-9-10)18-11-3-4-11/h5-9,11H,3-4H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBUOFPFODKRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CN=C(N=C2)NC3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with cyclopropylamine to form an intermediate, which is then subjected to cyclization with a suitable reagent to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Comparison with Similar Compounds

Key Observations :

  • The target compound distinguishes itself with a cyclopropylamine group, which imposes steric constraints and enhances lipophilicity compared to simpler amines (e.g., -NH₂ in ).
  • In contrast, compounds like incorporate electron-withdrawing groups (e.g., nitro), which may reduce aromatic resonance and alter binding affinities.

Comparative Analysis of Physicochemical Properties

Substituents significantly influence solubility, logP, and crystal packing:

Property Target Compound 5-(4-Methoxyphenyl)pyrimidin-2-amine N-(2-Fluorophenyl)-...pyrimidin-4-amine
logP (Predicted) ~3.2 (moderate lipophilicity) ~2.1 (lower lipophilicity) ~3.8 (higher due to fluorophenyl/methyl)
Solubility Moderate in DMSO High in polar solvents Low (crystalline, stabilized by H-bonds)
Melting Point Not reported Not reported 168–170°C (rigid crystal lattice)

Insights :

  • The cyclopropyl group in the target compound likely increases membrane permeability compared to polar substituents (e.g., -NH₂ in ).
  • The dimethoxy substituents may enhance solubility in organic solvents relative to nitro- or thiazole-containing analogues (e.g., ).
  • Crystal structures (e.g., ) reveal that hydrogen bonding (e.g., C–H⋯O) and steric effects from substituents (e.g., fluorophenyl) dictate packing efficiency and stability.

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